molecular formula C6H3BrN4O2 B1270011 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine CAS No. 300361-77-7

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine

Cat. No. B1270011
M. Wt: 243.02 g/mol
InChI Key: CVNKNIPAWYTDAX-UHFFFAOYSA-N
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Description

Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered interest due to their diverse chemical and physical properties, contributing to various applications in chemical synthesis and pharmacology. The specific derivative "6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine" falls within this class, with research exploring its synthesis, structural characteristics, and reactivity.

Synthesis Analysis

The synthesis of 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidines often involves reactions that introduce the nitro and bromo substituents into the pyrazolopyrimidine core. Techniques may include electrophilic substitution reactions, where the placement of substituents is directed by the electronic nature of the pyrazolopyrimidine ring. An example of synthesis involves the reaction of sodium salt of nitromalondialdehyde with 3(5)-aminotriazoles and 3(5)-aminopyrazoles, yielding 6-nitroazolo[1,5-a]pyrimidines with further functionalization to introduce the bromo group (Rusinov et al., 1981).

Molecular Structure Analysis

X-ray diffraction analysis has been used to elucidate the molecular structure of nitrosubstituted azolopyrimidines, revealing insights into the arrangement of substituents and the overall geometry of the molecule. This structural analysis is crucial for understanding the chemical reactivity and potential applications of these compounds (Rusinov et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 6-Bromo-3-nitropyrazolo[1,5-a]pyrimidines include nucleophilic substitution, where the bromo group can be replaced by various nucleophiles, and reduction reactions, where the nitro group is converted into an amino group. The presence of these functional groups allows for further chemical transformations, expanding the utility of these compounds in synthetic chemistry. The reactions and properties are influenced by the electronic and steric effects of the nitro and bromo substituents, as demonstrated in various studies (Rusinov et al., 1991).

Scientific Research Applications

Application in Fluorescent Organic Compounds

  • Scientific Field: Materials Science and Biological Interactions .
  • Summary of the Application: “6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine” is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application or Experimental Procedures: The study identified these compounds due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
  • Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Application in Antitumor Drugs

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: Pyrazolo[1,5-a]pyrimidine derivatives, including “6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine”, have been identified as potential antitumor scaffolds . They have attracted a great deal of attention due to their significant impact in medicinal chemistry .
  • Methods of Application or Experimental Procedures: Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
  • Results or Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Application in Neuroprotection and Anti-inflammatory Activity

  • Scientific Field: Neuropharmacology .
  • Summary of the Application: Pyrimidine and its derivatives, including “6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine”, have been studied for their neuroprotection and anti-inflammatory activity on human microglia and neuronal cell model .
  • Methods of Application or Experimental Procedures: The study involved the synthesis of triazole-pyrimidine hybrid and its application on human microglia and neuronal cell model .
  • Results or Outcomes: The results of the study are not specified in the source .

Application in Organic Synthesis

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: “6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine” has been used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines . This methodology is distinguished by its short reaction times, high-yield, operational simplicity, broad substrate scope, and pot-economy .
  • Methods of Application or Experimental Procedures: The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
  • Results or Outcomes: The synthesis has been successfully used in the preparation of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines in yields up to 92% .

Application in Fluorophores

  • Scientific Field: Materials Science .
  • Summary of the Application: A family of pyrazolo[1,5-a]pyrimidines, including “6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine”, has been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application or Experimental Procedures: The study identified these compounds due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
  • Results or Outcomes: The PPs bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

properties

IUPAC Name

6-bromo-3-nitropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-1-8-6-5(11(12)13)2-9-10(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNKNIPAWYTDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361573
Record name 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine

CAS RN

300361-77-7
Record name 6-bromo-3-nitropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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